molecular formula C6H5N5O2 B11910528 N-hydroxy-7H-purine-6-carboxamide

N-hydroxy-7H-purine-6-carboxamide

Cat. No.: B11910528
M. Wt: 179.14 g/mol
InChI Key: OLWVZLHCNCHXAP-UHFFFAOYSA-N
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Description

N-hydroxy-7H-purine-6-carboxamide is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is of particular interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hydroxy-7H-purine-6-carboxamide can be synthesized through various methods. One common approach involves the reaction of azo dyes with 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea in the presence of triethylamine as a catalyst . This reaction is efficient and yields the desired compound in good quantities.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of amidation and heterocyclic synthesis are applicable. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-7H-purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-hydroxy-7H-purine-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-hydroxy-7H-purine-6-carboxamide involves its interaction with various molecular targets. The presence of the carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, making it a valuable compound for therapeutic research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxy-7H-purine-6-carboxamide is unique due to the presence of the hydroxyl group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

N-hydroxy-7H-purine-6-carboxamide

InChI

InChI=1S/C6H5N5O2/c12-6(11-13)4-3-5(9-1-7-3)10-2-8-4/h1-2,13H,(H,11,12)(H,7,8,9,10)

InChI Key

OLWVZLHCNCHXAP-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NC(=C2N1)C(=O)NO

Origin of Product

United States

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